molecular formula C5H5Cl2N3 B1317038 2,6-dichloro-N-methylpyrimidin-4-amine CAS No. 32998-03-1

2,6-dichloro-N-methylpyrimidin-4-amine

Cat. No. B1317038
Key on ui cas rn: 32998-03-1
M. Wt: 178.02 g/mol
InChI Key: QLVKPJDPGNLXSJ-UHFFFAOYSA-N
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Patent
US05502187

Procedure details

2,4,6-Trichloropyrimidine (I, 30 g) is added to a suspension of methylamine hydrochloride (II, 10 g) in THF (250 ml). The mixture is cooled to -6° and diisopropylethylamine (55 ml) is added slowly. The mixture is stirred for 3 days at 20°-25° and then is concentrated under reduced pressure. The residue is absorbed on silica gel (75 g) with ethyl acetate/methylene chloride (1/1) and applied to a silica gel (1 kg) column packed in ethyl acetate/hexane (1/1). Elution is performed with ethyl acetate/hexane (1/1) collecting 500 ml fractions. The appropriate fractions (8-14) are pooled and concentrated to give the title compound, NMR (CDCl3) 6.29, 6.2 and 2.9δ.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.Cl.CN.[CH:13]([N:16](C(C)C)CC)(C)C>C1COCC1>[Cl:1][C:2]1[N:3]=[C:4]([NH:16][CH3:13])[CH:5]=[C:6]([Cl:8])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
10 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 3 days at 20°-25°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to -6°
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is absorbed on silica gel (75 g) with ethyl acetate/methylene chloride (1/1)
WASH
Type
WASH
Details
Elution
CUSTOM
Type
CUSTOM
Details
collecting 500 ml fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)NC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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